![molecular formula C20H21N5O4 B3020669 6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione CAS No. 876671-49-7](/img/structure/B3020669.png)
6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
The compound "6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione" is a structurally complex molecule that likely contains an imidazole ring, which is a five-membered planar ring system with three carbon atoms and two nitrogen atoms at non-adjacent positions. Imidazole rings are known for their significance in biological and pharmaceutical contexts due to their ionizable nature, which can enhance pharmacokinetic properties such as solubility and bioavailability .
Synthesis Analysis
The synthesis of imidazole-containing compounds can be achieved through various methods. Although the provided papers do not directly describe the synthesis of the specific compound , they do provide insight into the general synthetic strategies for related imidazole derivatives. For instance, the synthesis of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole involves spectral analysis techniques such as 1H and 13C NMR, as well as FT-IR, to characterize the final product . These methods are crucial for confirming the structure of synthesized compounds and ensuring the purity and identity of the target molecule.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which is a key feature that contributes to their biological activity. The imidazole ring is an ionizable aromatic compound, which is a critical factor in the medicinal application of these molecules. The specific arrangement of substituents around the imidazole core can significantly influence the compound's chemical behavior and interaction with biological targets .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including oxidation. For example, the oxidation of 2-(4-methoxyphenyl)phenanthro[9,10-d]imidazole by ferricyanide leads to the formation of photochromic compounds, which exhibit changes in color upon exposure to light. These photochromic compounds can generate imidazolyl radicals and aldehydes upon light irradiation, and the radicals can dimerize in the dark. The dimer can dissociate back to the radical upon heating, demonstrating the reversible nature of these photochemical processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of methoxy groups and other substituents can affect the molecule's polarity, solubility, and overall reactivity. The ionizable nature of the imidazole ring contributes to the compound's solubility in aqueous environments, which is an important consideration for pharmaceutical applications. The ability of these compounds to participate in photochromic reactions also indicates potential applications in materials science, where reversible color changes are desirable .
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse and depends on the specific derivative. Some imidazole derivatives have been found to have antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many other effects .
Safety and Hazards
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
properties
IUPAC Name |
6-(2-methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-13-11-24-16-17(21-19(24)23(13)9-10-29-3)22(2)20(28)25(18(16)27)12-15(26)14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWBSAGYHYNCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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